3,6-Dimethylpiperazin-2-one
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Overview
Description
3,6-Dimethylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C6H12N2O It is a derivative of piperazine, characterized by the presence of two methyl groups at the 3 and 6 positions of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can be deprotected to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned cyclization reactions, followed by purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often used in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted piperazine derivatives.
Scientific Research Applications
3,6-Dimethylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3,6-Dimethylpiperazin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The compound may exert its effects through the modulation of specific signaling pathways, although further research is needed to elucidate these mechanisms .
Comparison with Similar Compounds
3,3-Dimethylpiperazin-2-one: Another derivative of piperazine with similar structural features but different substitution patterns.
1,3-Dimethylpiperazin-2-one hydrochloride: A related compound with a hydrochloride salt form, used in different applications.
Uniqueness: 3,6-Dimethylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives
Properties
IUPAC Name |
3,6-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-4-3-7-5(2)6(9)8-4/h4-5,7H,3H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAPKTOYEVZXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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